molecular formula C15H21FN2O2 B14895182 Tert-butyl (3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1260616-48-5

Tert-butyl (3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B14895182
CAS No.: 1260616-48-5
M. Wt: 280.34 g/mol
InChI Key: ZLFBUCKGGYNPOM-OLZOCXBDSA-N
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Description

rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound features a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl carbamate moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carbamate Moiety: The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate would depend on its specific biological target. Generally, carbamates can act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate
  • tert-Butyl ((3R,4S)-4-(4-fluorophenyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl ((3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl)carbamate

Uniqueness

rel-tert-Butyl ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)carbamate: is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The stereochemistry of the pyrrolidine ring also plays a crucial role in its properties.

Properties

CAS No.

1260616-48-5

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

ZLFBUCKGGYNPOM-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F

Origin of Product

United States

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